molecular formula C28H26O4 B4955499 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone

Cat. No. B4955499
M. Wt: 426.5 g/mol
InChI Key: SPFVZACNGAUKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone, also known as H-89, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoyl derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone inhibits the activity of protein kinase A by binding to its regulatory subunit. Protein kinase A is a heterotetrameric enzyme consisting of two catalytic subunits and two regulatory subunits. The binding of cAMP to the regulatory subunits releases the catalytic subunits, which then phosphorylate their target proteins. 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone binds to the regulatory subunits and prevents the release of the catalytic subunits, thus inhibiting the activity of protein kinase A.
Biochemical and Physiological Effects:
2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has also been found to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function in animal models.

Advantages and Limitations for Lab Experiments

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinase A, which makes it a useful tool for studying the role of protein kinase A in various cellular processes. 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone is also relatively easy to synthesize and can be obtained commercially. However, 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has some limitations for lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone. One area of research is the development of more potent and selective protein kinase A inhibitors. Another area of research is the investigation of the off-target effects of 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone on other kinases and their potential role in cellular processes. In addition, 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been found to have anti-inflammatory effects, and further research is needed to explore its potential therapeutic applications in inflammatory diseases. Overall, 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been a valuable tool in scientific research, and its continued study is likely to yield important insights into cellular processes and disease mechanisms.

Synthesis Methods

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone can be synthesized by the reaction of 5-hydroxy-3-(4-methylphenyl)cyclohex-2-enone with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone as a white solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been extensively used in scientific research as a protein kinase A inhibitor. It has been found to inhibit the activity of protein kinase A, which is an important enzyme involved in various cellular processes such as gene expression, metabolism, and cell proliferation. 2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexanone has been used to study the role of protein kinase A in various physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

2,4-dibenzoyl-5-hydroxy-5-methyl-3-(4-methylphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O4/c1-18-13-15-19(16-14-18)23-24(26(30)20-9-5-3-6-10-20)22(29)17-28(2,32)25(23)27(31)21-11-7-4-8-12-21/h3-16,23-25,32H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFVZACNGAUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C3=CC=CC=C3)(C)O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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